molecular formula C4H10N6O2 B1619452 2-Cyanoguanidine;formaldehyde;urea CAS No. 27968-41-8

2-Cyanoguanidine;formaldehyde;urea

Cat. No.: B1619452
CAS No.: 27968-41-8
M. Wt: 174.16 g/mol
InChI Key: ODMACUQPZFBVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoguanidine;formaldehyde;urea is a compound with the molecular formula C₄H₁₀N₆O₂. It is a polymer formed by the reaction of urea, cyanoguanidine, and formaldehyde. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoguanidine;formaldehyde;urea typically involves the reaction of urea, cyanoguanidine, and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the polymerization process. The reaction conditions, such as temperature and time, are optimized to achieve the desired polymer structure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the formation of the polymer with the desired properties. The final product is then purified and dried for further use .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoguanidine;formaldehyde;urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of guanidine and urea, which can have applications in different fields such as agriculture and pharmaceuticals .

Scientific Research Applications

2-Cyanoguanidine;formaldehyde;urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyanoguanidine;formaldehyde;urea involves its ability to form hydrogen bonds and interact with various biological molecules. The guanidine moiety in the compound is highly basic and can form stable complexes with DNA and proteins. This interaction can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its polymeric nature, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in both industrial and scientific applications .

Properties

CAS No.

27968-41-8

Molecular Formula

C4H10N6O2

Molecular Weight

174.16 g/mol

IUPAC Name

2-cyanoguanidine;formaldehyde;urea

InChI

InChI=1S/C2H4N4.CH4N2O.CH2O/c3-1-6-2(4)5;2-1(3)4;1-2/h(H4,4,5,6);(H4,2,3,4);1H2

InChI Key

ODMACUQPZFBVCI-UHFFFAOYSA-N

SMILES

C=O.C(#N)N=C(N)N.C(=O)(N)N

Canonical SMILES

C=O.C(#N)N=C(N)N.C(=O)(N)N

27968-41-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.